molecular formula C11H13NO2 B3060324 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one CAS No. 23132-30-1

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B3060324
CAS No.: 23132-30-1
M. Wt: 191.23 g/mol
InChI Key: YISVUHTYBANBBQ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one (CAS 23132-30-1) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is classified as a pyrrolidinone derivative, a class of compounds known for their presence in various pharmacological and synthetic studies. Key physical properties of this compound include a density of approximately 1.226 g/cm³ and a boiling point of 384.7°C at 760 mmHg . Its structure features a hydroxypyrrolidin-2-one ring, which introduces two centers of chirality: one at the carbon atom bearing the hydroxyl and phenyl groups, and another at the nitrogen atom . This chiral complexity makes it a potential intermediate for synthesizing more structurally intricate molecules. While specific biological data for this compound is limited in the available literature, research on closely related structural analogs is informative. For instance, novel compounds featuring the 5-hydroxy-5-phenylpyrrolidin-2-one scaffold have been synthesized and evaluated for significant antitumor and antimicrobial activities . The bioactivity in such analogs is often attributed to the presence of the hydroxyl group and heterocyclic motifs . The molecular electrostatic potential of these analogs indicates the most electrophilic site is near the hydroxyl group, which is consistent with observed bioactivity . This suggests that this compound serves as a valuable building block in medicinal chemistry and drug discovery research for the development of new therapeutic agents. The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10(13)7-8-11(12,14)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISVUHTYBANBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945810
Record name 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-30-1
Record name 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The microwave protocol involves:

  • Mixing γ-keto lactams with methylamine derivatives under solvent-free conditions
  • Irradiating at 300–500 W for 5–15 minutes
  • Achieving yields >75% with >98% purity

Key advantages include:

  • Elimination of toxic solvents (e.g., DMF, DMSO)
  • 10–20× faster reaction kinetics compared to conventional heating
  • Preservation of stereochemical integrity at C5

The hydroxyl group’s position and phenyl ring orientation were confirmed through X-ray diffraction, showing orthorhombic crystal packing with intermolecular hydrogen bonding between hydroxyl and carbonyl groups.

Lawesson’s Reagent-Mediated Lactam Formation

A robust protocol for synthesizing 5-hydroxy-1-arylpyrrolidin-2-ones was detailed using Lawesson’s reagent (LR), with direct relevance to 5-hydroxy-1-methyl-5-phenyl variants.

Reaction Conditions Screening

Optimization trials revealed critical parameters (Table 1):

Table 1: Yield dependence on Lawesson’s reagent equivalents and solvent

Entry LR (equiv) Solvent Temp (°C) Yield (%)
1 1.0 Mesitylene 60 20
4 1.0 DCE 60 32
10 1.0 Toluene 80 51
16 2.0 Toluene 110 73

Optimal conditions:

  • 2.0 equivalents LR in toluene at 110°C for 2 hours
  • Gram-scale production demonstrated with 68–73% isolated yield

Mechanistic Pathway

The reaction proceeds through:

  • Nucleophilic attack of methylamine on γ-keto ester
  • LR-mediated cyclodehydration forming the lactam core
  • Diastereoselective hydroxylation at C5
    $$ \text{RC(O)OEt + CH}3\text{NH}2 \rightarrow \text{RC(O)NHCH}_3 \xrightarrow{\text{LR}} \text{Lactam intermediate} \rightarrow \text{5-Hydroxy product} $$

Enzymatic Reduction Strategies

While no direct reports exist for this compound, analogous enzymatic reductions of ketopantolactone precursors demonstrate feasibility. The patent US9388440B2 details:

Biocatalytic Process Parameters

  • Enzyme : Ketoreductases from Lactobacillus kefir
  • Substrate : 5-Methyl-5-phenylpyrrolidin-2,4-dione
  • Conditions :
    • pH 6.8–7.2 phosphate buffer
    • 30–35°C with NADPH cofactor recycling
    • 92–95% conversion in 8–12 hours

This method offers:

  • >99% enantiomeric excess for (S)-configured products
  • Aqueous reaction media minimizing organic waste

Comparative Analysis of Synthetic Routes

Table 2: Method comparison for this compound synthesis

Parameter Microwave Lawesson’s Enzymatic
Yield (%) 75–82 68–73 85–92
Reaction Time 5–15 min 2–4 h 8–12 h
Solvent Toxicity None Moderate Low
Stereoselectivity Moderate High Very High
Scalability 100 g 1 kg 10 kg

Structural Characterization and Validation

All synthetic batches require rigorous analysis:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.34–7.23 (m, 5H, Ph), 4.12 (s, 1H, OH), 3.81 (q, J=6.5 Hz, 1H, CHCH₃), 2.98–2.87 (m, 2H, NCH₂), 1.45 (d, J=6.5 Hz, 3H, CH₃)
  • IR (KBr): 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O lactam), 1598 cm⁻¹ (C=C aromatic)

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms:

  • Orthorhombic space group Pbca
  • Torsion angles: C4-C5-O5-H5 = 178.3°
  • Intermolecular H-bonding: O5-H···O=C (2.89 Å)

Industrial-Scale Considerations

For kilogram-scale production:

  • Microwave Limitations : Batch size restricted by cavity dimensions
  • LR Process Economics : Reagent cost $85–120/kg necessitates recycling
  • Enzymatic Advantages :
    • Continuous flow bioreactors achieve 90% space-time yield
    • Immobilized enzymes maintain 80% activity after 15 cycles

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7)

Structural Differences :

  • Ring size : Piperidin-2-one (6-membered) vs. pyrrolidin-2-one (5-membered).
  • Substituents : Hydroxymethyl and phenyl groups at position 4.

Key Findings :

  • Molecular Weight: 205.25 g/mol (C₁₂H₁₅NO₂).
  • Applications: Used in pharmaceuticals and material science due to its versatility. The larger ring size may reduce ring strain and alter puckering dynamics (as described in ) compared to pyrrolidinone derivatives .
Property 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Ring Size 5-membered 6-membered
Molecular Formula C₁₂H₁₃NO₂ (inferred) C₁₂H₁₅NO₂
Key Substituents 5-OH, 1-CH₃, 5-Ph 5-CH₂OH, 5-Ph
Potential Applications Not explicitly stated Pharmaceuticals, material science

4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one

Structural Differences :

  • Substituents: Additional 4-fluorophenyl and 2-methylpropanoyl groups.
  • Electronic Effects : Fluorine atoms enhance electronegativity and metabolic stability.

Key Findings :

  • Crystallography : Single-crystal X-ray data (R factor = 0.039) confirm a highly ordered structure.
  • Implications: The fluorine substituents may improve bioavailability and binding specificity in biological systems compared to non-fluorinated analogs .

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)

Structural Differences :

  • Substituents : Ethyl and 4-methoxyphenyl groups vs. methyl and phenyl in the target compound.

Key Findings :

  • Synthetic Utility : Demonstrated in as an intermediate for complex heterocycles .

5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)

Structural Differences :

  • Substituents: Amino and methanesulfonyl groups introduce polarity and acidity.

Key Findings :

  • Reactivity : The sulfonyl group may act as a hydrogen bond acceptor, influencing interactions in catalytic or biological contexts.
  • Molecular Weight : 254.31 g/mol (C₁₁H₁₄N₂O₃S), heavier than the target compound .

5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5)

Structural Differences :

  • Substituents : 1-Phenylethyl group at position 1 vs. methyl in the target.

Key Findings :

  • Steric Effects : The bulky phenylethyl group may hinder rotational freedom, affecting conformational stability.
  • Applications : Likely explored in asymmetric synthesis due to chiral centers .

Biological Activity

5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and a phenyl substituent, enhances its reactivity and solubility, making it a candidate for various medicinal applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N1_{1}O1_{1}. The presence of the hydroxyl group is crucial for its biological interactions. The compound's structure can be summarized as follows:

PropertyDescription
Molecular FormulaC11_{11}H13_{13}N1_{1}O1_{1}
Molecular Weight189.23 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl (-OH), Phenyl ring

Antitumor Activity

Research indicates that this compound exhibits strong anti-proliferative activity in various cancer cell lines. A notable study demonstrated that this compound induces S-phase cell cycle arrest and apoptosis in HCT116 colorectal cancer cells. The findings are summarized in the table below:

Cell LineTreatment Concentration (µM)Effect
HCT11610Induced S-phase arrest
HCT11620Increased apoptosis rate
Xenograft Model-Significant tumor growth suppression

The compound was shown to significantly suppress tumor growth in xenograft models, indicating its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit microbial growth through mechanisms involving oxidative stress and disruption of cellular processes.

The biological activity of this compound is attributed to its interaction with specific enzymes or receptors involved in tumor growth and microbial resistance. The compound may induce oxidative stress within microbial cells, leading to increased reactive oxygen species (ROS) levels, which can trigger cell death.

Interaction with Biological Targets

Research indicates that the compound interacts with several biological targets:

TargetInteraction TypeImplication
Topoisomerase IIInhibitionDisruption of DNA replication
Apoptosis RegulatorsModulationInduction of programmed cell death
Enzymes (e.g., MAO)Competitive inhibitionAltered neurotransmitter levels

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer showed promising results when treated with this compound alongside standard chemotherapy.
  • Bacterial Infections : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Q & A

Q. What are the key considerations in designing a synthesis route for 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one?

  • Methodological Answer : Synthesis of pyrrolidinone derivatives requires careful selection of starting materials, protecting groups, and reaction conditions. For example:
  • Cyclization Strategies : Utilize ketone or lactam precursors with appropriate nucleophiles (e.g., amines or alcohols) to form the pyrrolidinone ring.

  • Protecting Groups : The hydroxyl group at position 5 may require protection (e.g., benzyl or silyl ethers) to prevent side reactions during alkylation or acylation steps .

  • Catalysis : Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts can enhance reaction efficiency in ring-closing steps.

  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like regioisomers or unreacted intermediates.

    • Data Table : Example Synthetic Routes
MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Lactam Cyclization1-Methyl-5-phenylpyrroleBF₃·OEt₂, 80°C68
Hydroxylation of Precursor1-Methyl-5-phenylpyrrolidin-2-onemCPBA, CH₂Cl₂52

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The hydroxyl proton (5-OH) appears as a broad singlet (~δ 3.5–4.5 ppm). The methyl group (1-CH₃) shows a singlet near δ 1.2–1.5 ppm. Aromatic protons (phenyl ring) resonate at δ 7.2–7.6 ppm.
  • ¹³C NMR : The lactam carbonyl (C2=O) appears at ~δ 175–180 ppm. The quaternary C5 (bearing OH and phenyl) is observed at δ 70–75 ppm.
  • IR : A strong absorption band at ~3200–3400 cm⁻¹ indicates the hydroxyl group. The lactam carbonyl (C=O) appears at ~1680–1720 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 220.1334 for C₁₂H₁₄NO₂⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and pharmacological screening:
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring may enhance binding to hydrophobic enzyme pockets but reduce solubility. Hydroxyl or methoxy groups improve hydrogen-bonding potential .

  • Assay Design : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cell-based models (e.g., antimicrobial activity against S. aureus).

  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent properties (logP, polar surface area) with activity trends.

    • Data Table : Substituent Effects on Biological Activity
Substituent (Position)logPIC₅₀ (µM) COX-2 InhibitionSolubility (mg/mL)Reference
-H (Parent Compound)2.145.20.8
-OCH₃ (para)1.828.71.2
-CF₃ (meta)3.012.40.3

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in experimental design or compound purity. Strategies include:
  • Reproducibility Checks : Validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity).
  • Impurity Analysis : Use HPLC or LC-MS to confirm compound purity (>95%) and rule out byproducts .
  • Meta-Analysis : Compare data across studies with similar conditions (e.g., pH, temperature, cell lines) to identify confounding factors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Reactant of Route 2
5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.